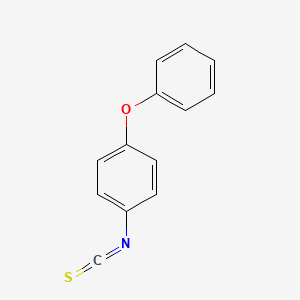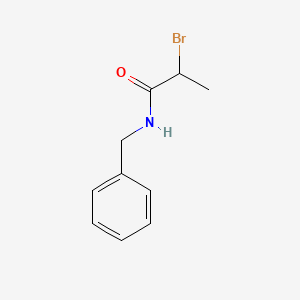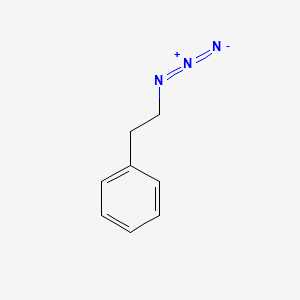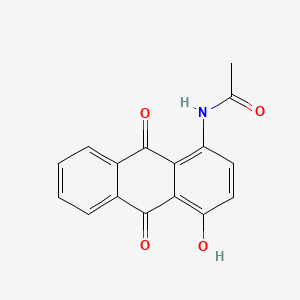![molecular formula C6H6N4 B1267286 1H-Pyrazolo[3,4-b]pyridin-4-amine CAS No. 49834-62-0](/img/structure/B1267286.png)
1H-Pyrazolo[3,4-b]pyridin-4-amine
概要
説明
1H-Pyrazolo[3,4-b]pyridin-4-amine is a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
Synthesis Analysis
The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported within the period from 2017 to 2021 . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .Molecular Structure Analysis
The molecular structure of 1H-Pyrazolo[3,4-b]pyridin-4-amine is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .科学的研究の応用
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been extensively studied for their biomedical applications . They present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date .
Synthesis Methods
The synthesis methods of 1H-Pyrazolo[3,4-b]pyridine derivatives have been systematized according to the method to assemble the pyrazolopyridine system . Their advantages and drawbacks are considered .
Pharmacological Properties
1H-Pyrazolo[3,4-b]pyridine derivatives possess a wide range of pharmacological properties . They form part of anxiolytic drugs such as cartazolate, tracazolate, etazolate , and a drug for the treatment of pulmonary hypertension riociguat .
Antibacterial Activity
Some pyrazolo[3,4-b]pyridine derivatives have shown antibacterial activity against the Gram-positive bacterium S. aureus and the Gram-negative bacterium Escherichia coli .
Inhibition of ALK-L1196M
1H-Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of ALK-L1196M .
Safety and Hazards
作用機序
Target of Action
It’s worth noting that these compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine , suggesting potential interactions with enzymes and receptors that bind these bases.
Result of Action
Some studies have reported that related compounds exhibit anticancer activity against various tumor cell lines , suggesting that 1H-Pyrazolo[3,4-b]pyridin-4-amine might also have similar effects.
特性
IUPAC Name |
1H-pyrazolo[3,4-b]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-1-2-8-6-4(5)3-9-10-6/h1-3H,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGKJJGNQJKPFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1N)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00309984 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00309984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[3,4-b]pyridin-4-amine | |
CAS RN |
49834-62-0 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridin-4-amine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrazolo[3,4-b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00309984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 1H-Pyrazolo[3,4-b]pyridin-4-amine derivatives as anti-inflammatory agents?
A1: 1H-Pyrazolo[3,4-b]pyridin-4-amine derivatives, particularly those investigated in the provided studies, act as phosphodiesterase 4 (PDE4) inhibitors. PDE4 is an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these compounds prevent cAMP degradation, leading to increased intracellular cAMP levels. [] This increase in cAMP, particularly in inflammatory cells like neutrophils, exerts anti-inflammatory effects by downregulating the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α). []
Q2: How does the structure of 1H-Pyrazolo[3,4-b]pyridin-4-amine derivatives relate to their potency and emetogenicity as PDE4 inhibitors?
A2: The provided research highlights the Structure-Activity Relationship (SAR) of 1H-Pyrazolo[3,4-b]pyridin-4-amine derivatives concerning their potency as PDE4 inhibitors and their tendency to induce emesis (vomiting). Specifically, the study investigates the compound 1-ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1). [] While the exact structural modifications responsible for the reduced emetogenicity of EPPA-1 compared to other PDE4 inhibitors like rolipram aren't fully detailed in the study, it suggests that modifications within this scaffold can significantly impact both potency and emetogenicity. [, ] This suggests the possibility of designing novel 1H-Pyrazolo[3,4-b]pyridin-4-amine derivatives with an improved therapeutic index by fine-tuning their structure to enhance potency while minimizing emetic side effects.
Q3: What preclinical models were used to evaluate the efficacy and side effects of 1H-Pyrazolo[3,4-b]pyridin-4-amine derivatives as PDE4 inhibitors?
A3: Several preclinical models were employed to assess the efficacy and potential side effects of these compounds:
- In vitro: Lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells were used to determine the potency of different PDE4 inhibitors in inhibiting TNF-α production. []
- In vivo: Researchers utilized a rat model of LPS-induced pulmonary neutrophilia to evaluate the in vivo anti-inflammatory efficacy of the compounds. []
- Emetogenicity: Two surrogate models were used to assess the emetic potential of the compounds:
- Rat pica feeding: This model exploits the behavior of rats consuming non-nutritive substances (kaolin) in response to nausea. []
- Reversal of α2-adrenoceptor-mediated anesthesia in mice: This model utilizes the ability of emetogenic compounds to reverse the anesthetic effects of α2-adrenoceptor agonists. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















